N-(トリフェニルメチル)-D-アスパラギン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

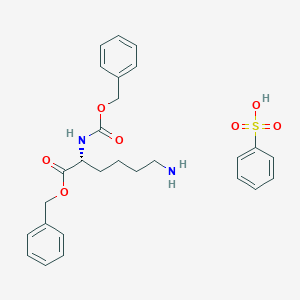

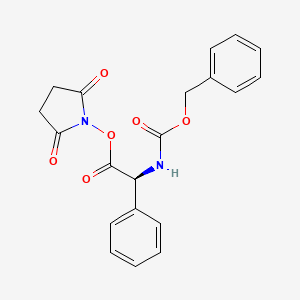

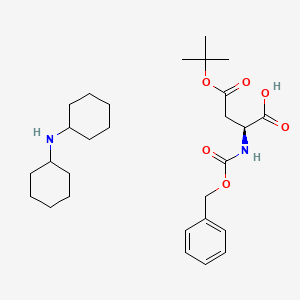

H-D-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis. This compound is commonly used in the field of peptide chemistry to facilitate the synthesis of peptides by preventing unwanted side reactions.

科学的研究の応用

H-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

作用機序

Target of Action

D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .

Mode of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Biochemical Pathways

D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .

Result of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .

Safety and Hazards

The safety data sheet for D-Asparagine, N-(triphenylmethyl)- was not found in the search results. However, it is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling the compound .

将来の方向性

The future directions for the study and application of D-Asparagine, N-(triphenylmethyl)- are not explicitly mentioned in the search results. However, asparaginase, an enzyme that hydrolyzes asparagine, is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia . This suggests potential future directions in the study of asparagine and its derivatives in the context of cancer therapy.

生化学分析

Biochemical Properties

“D-Asparagine, N-(triphenylmethyl)-” participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic control of cell functions in nerve and brain tissue

Cellular Effects

Asparagine, from which it is derived, is known to play a vital role in the development of cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Asparagine, the amino acid from which it is derived, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Asparagine, the amino acid from which it is derived, has been studied in animal models .

Metabolic Pathways

“D-Asparagine, N-(triphenylmethyl)-” is likely involved in the metabolic pathways of asparagine, given that it is a derivative of this amino acid. Asparagine is involved in several metabolic pathways, including the synthesis of proteins, lipids, and nucleotides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of H-D-Asn(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

H-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The protected asparagine can be coupled with other amino acids or peptide fragments using coupling reagents like HATU or DIC in the presence of a base like DIPEA.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

Deprotection: L-asparagine.

Coupling: Peptide chains with asparagine residues.

類似化合物との比較

Similar Compounds

H-D-Asn(Trt)-OtBu: Another protected form of asparagine with a tert-butyl group protecting the carboxyl group.

H-Asn(Trt)-2-ClTrt resin: A resin-bound form of protected asparagine used in solid-phase peptide synthesis.

Uniqueness

H-D-Asn(Trt)-OH is unique in its specific use of the trityl group for protecting the amine group of asparagine. This protection strategy is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of peptide chains.

特性

CAS番号 |

200192-49-0 |

|---|---|

分子式 |

C23H22N2O3 |

分子量 |

374.4 g/mol |

IUPAC名 |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |

InChIキー |

BRRPJQYCERAMFI-HXUWFJFHSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

同義語 |

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)

![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)